molecular formula C19H30O3 B1265248 Androst-5-ene-3beta,7alpha,17beta-triol

Androst-5-ene-3beta,7alpha,17beta-triol

Cat. No. B1265248
M. Wt: 306.4 g/mol
InChI Key: OEVZKEVBDIDVOI-FMKNUBLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-5-ene-3beta,7alpha,17beta-triol is a 3beta-hydroxy steroid that is beta-hydroxyandrost-5-ene carrying two additional hydroxy groups at positions 7alpha and 17beta. It is a triol, a 17beta-hydroxy steroid, a 7alpha-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid.

Scientific Research Applications

Metabolism in Rat Pituitary

In the male rat pituitary, 5alpha-androstane-3beta,17beta-diol is extensively metabolized into various polar steroids, including 5alpha-androstane-3beta,7alpha,17beta-triol. This triol accounts for a significant portion of the total 3beta-diol metabolites, although its biological role remains unknown (Guiraud et al., 1979).

Identification in Animal Fat

5alpha-Androst-1-ene-3beta,17beta-diol, a compound closely related to androst-5-ene-3beta,7alpha,17beta-triol, has been detected in extracts from the fat of Sus scrofa L. (pig), which is notable as this compound is currently sold as a nutritional supplement, yet it was not previously reported as naturally occurring in the food supply (McGregor & Erickson, 2003).

Therapeutic Potential in Rheumatoid Arthritis

HE3286, a synthetic derivative of naturally occurring androstene-3beta,7beta,17beta-triol, has shown efficacy in ameliorating disease in rodent models of rheumatoid arthritis. Oral treatment with HE3286 favorably influenced the course of arthritis in these models, suggesting its potential as an anti-inflammatory agent for treating chronic inflammation (Auci et al., 2010).

Microbial Synthesis Studies

Research on the microbial synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via 7alpha-hydroxylation highlights the potential biochemical pathways and transformations involving androst-5-ene-3beta,7alpha,17beta-triol (Lobastova et al., 2009).

Anti-inflammatory Properties

A study on 3beta-acetoxy-17beta-hydroxy-androst-5-ene isolated from Acacia nilotica demonstrated anti-inflammatory activity, which may provide insights into similar properties of androst-5-ene-3beta,7alpha,17beta-triol (Chaubal et al., 2003).

properties

Product Name

Androst-5-ene-3beta,7alpha,17beta-triol

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,7S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15+,16-,17-,18-,19-/m0/s1

InChI Key

OEVZKEVBDIDVOI-FMKNUBLKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androst-5-ene-3beta,7alpha,17beta-triol
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Androst-5-ene-3beta,7alpha,17beta-triol
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Androst-5-ene-3beta,7alpha,17beta-triol
Reactant of Route 5
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Reactant of Route 6
Androst-5-ene-3beta,7alpha,17beta-triol

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